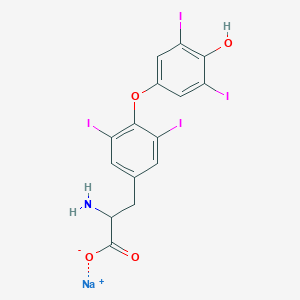![molecular formula C15H11O3- B073585 4'-Acetyl[1,1'-biphenyl]-2-carboxylate CAS No. 1523-18-8](/img/structure/B73585.png)
4'-Acetyl[1,1'-biphenyl]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enviroxime is an antiviral compound known for its ability to inhibit the replication of rhinoviruses and enteroviruses. It targets the viral protein 3A, which plays a crucial role in the formation of the viral replication complex . Enviroxime has shown significant potential in the treatment of viral infections, particularly those caused by enteroviruses, which are responsible for a range of diseases including hand, foot, and mouth disease .
Preparation Methods
Enviroxime can be synthesized through a series of chemical reactions involving the formation of a benzimidazole core structure. The synthetic route typically involves the following steps:
Formation of the Benzimidazole Core: This involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring.
Introduction of the Sulfonyl Group: The benzimidazole intermediate is then reacted with an appropriate sulfonyl chloride to introduce the sulfonyl group.
Formation of the Oxime: The final step involves the reaction of the benzimidazole derivative with hydroxylamine to form the oxime group.
Industrial production methods for enviroxime involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Enviroxime undergoes several types of chemical reactions, including:
Oxidation: Enviroxime can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of enviroxime can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: Enviroxime can undergo substitution reactions, particularly at the benzimidazole ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Enviroxime has a wide range of scientific research applications, including:
Chemistry: Enviroxime is used as a tool to study the function of viral protein 3A and its role in viral replication.
Biology: In biological research, enviroxime is used to study the replication mechanisms of enteroviruses and rhinoviruses.
Medicine: Enviroxime has potential therapeutic applications in the treatment of viral infections caused by enteroviruses and rhinoviruses.
Mechanism of Action
Enviroxime exerts its antiviral effects by targeting the viral protein 3A, which is essential for the replication of viral RNA. The compound inhibits the formation of the viral replication complex by interfering with the function of protein 3A. This prevents the synthesis of viral RNA and ultimately inhibits viral replication . Enviroxime also affects the initiation of plus-strand RNA synthesis, further contributing to its antiviral activity .
Comparison with Similar Compounds
Enviroxime is unique in its ability to target the viral protein 3A, which distinguishes it from other antiviral compounds. Similar compounds include:
Flt3 Inhibitor II: Another compound that targets the viral protein 3A and inhibits viral replication.
TTP-8307: This compound has a similar mechanism of action and targets the viral protein 3A.
AN-12-H5: An enviroxime-like compound that inhibits viral replication by targeting the viral protein 3A.
Enviroxime’s specificity for the viral protein 3A and its ability to inhibit the formation of the viral replication complex make it a valuable tool in antiviral research and drug development.
Properties
IUPAC Name |
2-(4-acetylphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(17)18/h2-9H,1H3,(H,17,18)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNDIBNNLZUPIH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623456 |
Source


|
| Record name | 4'-Acetyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523-18-8 |
Source


|
| Record name | 4'-Acetyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)











